N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H16N6O2S2 and its molecular weight is 352.43. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Catalysis
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is involved in advanced chemical synthesis processes, particularly in the creation of cyclic sulfonamides through intramolecular Diels-Alder reactions. These reactions are foundational in synthesizing novel cyclic compounds with potential applications in drug development and materials science. For example, this chemistry has been utilized to synthesize a histamine H3 receptor antagonist, showcasing its potential in therapeutic applications (Greig, Tozer, & Wright, 2001).
Inhibition of Human Carbonic Anhydrase Isozymes
The compound shows significant activity in inhibiting human carbonic anhydrase isozymes, which are crucial for maintaining pH balance in tissues and are therapeutic targets for treating conditions like glaucoma, epilepsy, and mountain sickness. Research has demonstrated its efficacy in inhibiting isozymes I, II, IX, and XII, indicating its potential as a therapeutic agent against various health conditions, including cancer due to its inhibition of tumor-associated isozymes (Alafeefy et al., 2015).
Hybrid Compound Development
The hybridization of sulfonamides with different pharmaceutically active heterocyclic moieties leads to the creation of sulfonamide hybrids, showing a wide variety of biological activities. This approach has been highlighted as a promising direction for developing new therapeutic agents, demonstrating the compound's versatility in drug development (Ghomashi et al., 2022).
Antimicrobial and Antiproliferative Agents
This compound derivatives have been explored as antimicrobial and antiproliferative agents. These derivatives, through their biological activity, provide insights into the development of new treatments for infections and cancer, underscoring the compound's potential in addressing a broad spectrum of diseases (Abd El-Gilil, 2019).
VEGFR-2 Inhibition
The compound's derivatives have also been investigated for their role in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. By blocking VEGFR-2, these compounds can potentially inhibit tumor growth and angiogenesis, offering a pathway to novel cancer treatments (Ghorab et al., 2016).
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2S2/c1-9(2)11(8-19-7-6-14-18-19)17-23(20,21)12-5-3-4-10-13(12)16-22-15-10/h3-7,9,11,17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYCUXFQWIIVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.